molecular formula C13H8Cl4N2 B15251579 Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- CAS No. 19857-81-9

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-

Cat. No.: B15251579
CAS No.: 19857-81-9
M. Wt: 334.0 g/mol
InChI Key: AUCXGULQEFPDLQ-UHFFFAOYSA-N
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Description

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a chemical compound with the molecular formula C₁₃H₈Cl₄N₂. It is a derivative of fluorene, characterized by the presence of two amino groups at positions 2 and 7, and four chlorine atoms at positions 1, 3, 6, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves the chlorination of fluorene followed by amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
  • Fluorene-2,7-diamine, 1,3,6,8-tetrafluoro-
  • Fluorene-2,7-diamine, 1,3,6,8-tetramethyl-

Comparison: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

19857-81-9

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine

InChI

InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2

InChI Key

AUCXGULQEFPDLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl

Origin of Product

United States

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